molecular formula C9H12N2O B13597471 1-(4-Methoxypyridin-2-YL)cyclopropanamine

1-(4-Methoxypyridin-2-YL)cyclopropanamine

Cat. No.: B13597471
M. Wt: 164.20 g/mol
InChI Key: JNFHHLBILFBZLS-UHFFFAOYSA-N
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Description

1-(4-Methoxypyridin-2-YL)cyclopropanamine is a cyclopropane-containing amine derivative with a 4-methoxy-substituted pyridine ring attached to the cyclopropane moiety. The methoxy group at the 4-position of the pyridine ring introduces electron-donating effects, which may influence solubility, stability, and receptor-binding interactions compared to analogs with alternative substituents .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-(4-methoxypyridin-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C9H12N2O/c1-12-7-2-5-11-8(6-7)9(10)3-4-9/h2,5-6H,3-4,10H2,1H3

InChI Key

JNFHHLBILFBZLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)C2(CC2)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Methoxypyridin-2-yl)cyclopropan-1-amine typically involves the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(4-Methoxypyridin-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Methoxypyridin-2-yl)cyclopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxypyridin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxypyridine moiety plays a crucial role in binding to these targets, while the cyclopropane ring provides structural stability and influences the compound’s overall reactivity .

Comparison with Similar Compounds

Key Observations :

  • Steric Considerations : The pyridine ring’s substitution pattern (4-methoxy vs. 2-methyl in ) may alter steric hindrance, affecting binding to biological targets such as enzymes or receptors.

Physicochemical Properties

Comparative data on solubility, stability, and reactivity:

Property 1-(4-Methoxypyridin-2-YL)cyclopropanamine (Inferred) 1-(2-Methylpyridin-4-YL)cyclopropanamine 1-(Thiophen-2-yl)cyclopropanamine HCl
Molecular Weight ~163.20 (C9H11N2O) 148.20 175.67
Solubility Moderate (due to methoxy group) Low (nonpolar methyl substituent) Low (hydrophobic thiophene)
Stability Likely stable under inert conditions Stable at room temperature Sensitive to moisture; irritant
Synthetic Yield Not reported 27% yield in related syntheses Not reported

Notes:

  • The methoxy group may confer better aqueous solubility compared to methyl or halogenated analogs, making the compound more suitable for pharmaceutical formulations.
  • Stability challenges are common in cyclopropanamine derivatives due to ring strain; storage conditions (e.g., dry, sealed environments) are critical .

Biological Activity

1-(4-Methoxypyridin-2-YL)cyclopropanamine is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

Chemical Properties:

  • Molecular Formula: C9H12N2O
  • Molecular Weight: 164.20 g/mol
  • IUPAC Name: 1-(4-methoxypyridin-2-yl)cyclopropan-1-amine
  • Canonical SMILES: COC1=CC(=NC=C1)C2(CC2)N

The compound features a cyclopropane ring and a methoxypyridine moiety, which contribute to its unique chemical behavior and biological interactions.

This compound exhibits its biological activity primarily through interactions with specific molecular targets, such as receptors and enzymes. The methoxypyridine component is crucial for binding affinity, while the cyclopropane structure enhances stability and reactivity.

Key Mechanisms:

  • Cholinergic Activity: The compound acts as a ligand for nicotinic acetylcholine receptors, particularly the α4β2 subtype, which is implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Inhibition of Enzymes: It may also exhibit inhibitory effects on enzymes involved in neurotransmitter metabolism, contributing to its potential therapeutic effects in mood disorders and neuroprotection .

Biological Activities

The biological activities of this compound have been investigated in various studies:

Neuroprotective Effects

Research indicates that the compound can enhance cognitive function by modulating cholinergic signaling pathways. It has been linked to improvements in memory deficits associated with neurodegeneration .

Anticancer Properties

Studies suggest that compounds similar to this compound may inhibit heat shock protein 90 (HSP90), a critical chaperone involved in cancer cell survival. This inhibition can lead to the degradation of oncogenic proteins, thereby exerting anticancer effects .

Case Studies

Case Study 1: Cognitive Enhancement
A study explored the effects of this compound on animal models exhibiting cognitive decline. Results showed significant improvements in memory tasks, correlating with increased acetylcholine levels in the brain.

Case Study 2: Anticancer Activity
Another investigation assessed the compound's ability to inhibit HSP90 in cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeatureBiological Activity
1-(2-Methoxypyridin-4-yl)cyclopropanamineMethoxy group at different positionSimilar neuroprotective effects
1-(4-Methoxypyridin-3-yl)cyclopropanamineDifferent isomerVaries in receptor selectivity
1-(4-Methoxypyridin-2-yl)cyclopropan-1-olHydroxyl instead of amineAltered pharmacokinetics

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